4-(5-fluoro-1H-indol-3-yl)butanal

Description

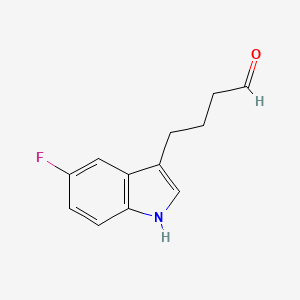

4-(5-Fluoro-1H-indol-3-yl)butanal is a fluorinated indole derivative characterized by a butanal chain attached to the 3-position of the indole ring and a fluorine substituent at the 5-position. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling interactions with biological targets such as neurotransmitter receptors and enzymes.

Properties

IUPAC Name |

4-(5-fluoro-1H-indol-3-yl)butanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-10-4-5-12-11(7-10)9(8-14-12)3-1-2-6-15/h4-8,14H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOVUDIWFGCCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474359 | |

| Record name | 4-(5-fluoro-1H-indol-3-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843654-83-1 | |

| Record name | 4-(5-fluoro-1H-indol-3-yl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-fluoro-1H-indol-3-yl)butanal can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the starting materials would include 5-fluoro-3-indole and butanal, which undergo a series of reactions to form the desired product.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-1H-indol-3-yl)butanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom on the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.

Reduction: 4-(5-Fluoro-1H-indol-3-yl)butanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

The compound is part of the indole family, which is known for diverse biological activities. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a promising candidate for various applications in pharmaceutical research. Preliminary studies suggest that 4-(5-fluoro-1H-indol-3-yl)butanal may exhibit:

- Antimicrobial Properties : The indole structure's ability to interact with biological receptors may lead to modulation of cellular processes, potentially providing antimicrobial effects.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation, particularly in pancreatic cancer models .

Medicinal Chemistry

This compound has potential applications in drug development:

- Targeting Enzymes and Receptors : Research into its interaction with various molecular targets is ongoing, focusing on enzymes and receptors involved in critical biological functions .

- Cancer Therapeutics : Its derivatives are being explored for their ability to inhibit specific cancer pathways, particularly those involving tryptophan metabolism in tumors .

Industrial Applications

The compound may also find utility in industrial settings:

- Agrochemicals : As an intermediate in the synthesis of agrochemicals due to its reactive nature.

- Material Science : Its derivatives are being studied for use in resins and polymers, leveraging the reactivity of the indole structure.

Anticancer Activity

-

Study on Pancreatic Cancer Cells :

- Researchers evaluated the efficacy of this compound derivatives against KRAS mutant pancreatic ductal adenocarcinoma (PDAC) cells.

- Results indicated that certain derivatives exhibited IC₅₀ values in the sub-micromolar range, demonstrating significant potency compared to standard chemotherapeutics like gemcitabine .

- Mechanism Exploration :

Mechanism of Action

The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)butanal involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(5-fluoro-1H-indol-3-yl)butanal and related compounds:

Physicochemical Properties

- Reactivity : The aldehyde group in this compound renders it more reactive than its alcohol counterpart (4-(5-fluoro-1H-indol-3-yl)butan-1-ol), enabling nucleophilic additions or condensations.

- Solubility: Fluorine’s electronegativity may improve aqueous solubility relative to non-fluorinated analogs, though the aldehyde group could reduce it compared to alcohols.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(5-fluoro-1H-indol-3-yl)butanal with high purity for research applications?

- Methodological Answer : A multi-step synthesis is recommended:

Indole Core Formation : Start with 5-fluoroindole, synthesized via the Bartoli or Fischer indole synthesis (adapted from methods for related fluorinated indoles) .

Side-Chain Introduction : Use alkylation (e.g., Friedel-Crafts or nucleophilic substitution) to attach a butanal precursor. For example, react 5-fluoroindole with 4-bromobutan-1-ol under basic conditions.

Oxidation : Convert the alcohol intermediate to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Confirm identity using NMR and mass spectrometry .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Compare chemical shifts with analogous compounds (e.g., 5-fluoroindole derivatives show characteristic aromatic proton signals at δ 7.2–7.8 ppm; the aldehyde proton appears at δ 9.5–10.0 ppm) .

- Mass Spectrometry (MS) : Confirm the molecular ion peak (expected m/z for C12H11FNO: 204.08).

- FTIR : Detect the aldehyde C=O stretch (~1720 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).

Q. What stability considerations are critical when handling and storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the aldehyde group.

- Light Sensitivity : Protect from UV light to avoid photodegradation of the indole core.

- Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the fluoro-indole moiety in this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents at the indole 5-position (e.g., Cl, Br, H) and varying aldehyde chain lengths.

- Biological Assays : Test analogs in target systems (e.g., enzyme inhibition, cytotoxicity). Fluorine’s electronegativity often enhances binding affinity, as seen in fluorinated indole-based therapeutics .

- Computational Modeling : Use docking studies to compare interactions of fluorinated vs. non-fluorinated analogs with target proteins.

Q. What advanced analytical techniques are required to resolve contradictory data on the compound’s reactivity in different solvent systems?

- Methodological Answer :

- HPLC-MS : Track degradation products in polar vs. non-polar solvents.

- Variable Temperature NMR : Study solvent effects on conformational stability (e.g., DMSO vs. CDCl3) .

- Kinetic Analysis : Monitor aldehyde oxidation rates using UV-Vis spectroscopy under controlled O2 levels.

Q. What experimental strategies can elucidate the metabolic pathways of this compound in cellular models?

- Methodological Answer :

- Isotope Labeling : Synthesize 13C/14C-labeled compound for tracer studies.

- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., oxidized aldehydes, glucuronidated indoles).

- Enzyme Inhibition : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to pinpoint metabolic enzymes.

Q. How should researchers address discrepancies in reported biological activity of this compound across different studies?

- Methodological Answer :

- Standardized Protocols : Replicate assays under controlled conditions (e.g., cell line, passage number, serum-free media).

- Purity Validation : Use HPLC to confirm compound integrity (>98% purity).

- Orthogonal Assays : Cross-validate results with alternative methods (e.g., fluorescence-based vs. radiometric assays). For example, conflicting cytotoxicity data may arise from impurities, as resolved in pheromone studies by isolating bioactive components .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.